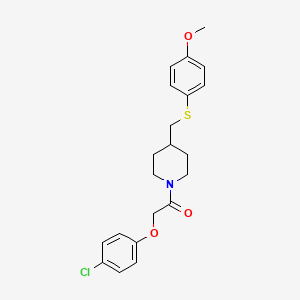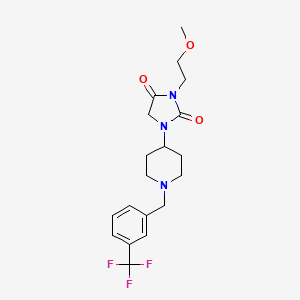
3-(2-甲氧基乙基)-1-(1-(3-(三氟甲基)苄基)哌啶-4-基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure found in various pharmacologically active compounds. This particular derivative has not been explicitly mentioned in the provided papers, but its structure suggests potential biological activity, possibly related to the central nervous system, given the presence of a piperidine and benzyl group, which are common in neurological agents.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives typically involves the construction of the imidazolidine ring followed by the introduction of various substituents. For example, the synthesis of related compounds has been described using various techniques such as the reaction of amines with 1,1'-carbonyldiimidazole or 1,1'-thiocarbonyldiimidazole to form hydantoins and thiohydantoins via intramolecular cyclization . The specific synthesis route for the compound would likely involve a similar cyclization step, followed by the introduction of the 2-methoxyethyl and 3-(trifluoromethyl)benzyl groups.
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of these functional groups allows for a variety of intermolecular interactions, which can be crucial for biological activity. For instance, the crystal structure of a related compound showed nonplanar conformation stabilized by intermolecular hydrogen bonding . The trifluoromethyl group in the compound of interest would add to the lipophilicity and could influence the binding affinity to biological targets.
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives can undergo various chemical reactions, including substitutions at the nitrogen or at substituents attached to the ring. For example, the reaction of 3-substituted derivatives with secondary cyclic amines can lead to the formation of new compounds with different biological activities . The presence of the methoxyethyl and trifluoromethylbenzyl groups in the compound of interest would likely influence its reactivity and the types of chemical transformations it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their substituents. The lipophilicity, solubility, and stability of these compounds can be modulated by the nature of the substituents. For instance, systematic modification of physicochemical properties such as lipophilicity and basicity was used to optimize the pharmacokinetic profile of a cannabinoid CB2 receptor agonist . The trifluoromethyl group is known to increase lipophilicity, which could affect the compound's absorption and distribution in biological systems.
科学研究应用
合成和药理研究
合成了一系列N-苄基化(吡咯烷-2-酮)/(咪唑烷-2-酮)衍生物,并评估了其抗阿尔茨海默病活性。这些化合物是基于用于治疗阿尔茨海默病的先导化合物多奈哌齐设计的。该研究涉及用N-苄基化(吡咯烷-2-酮)/(咪唑烷-2-酮)取代多奈哌齐的特定部分,并通过体内(行为研究)和体外(生化分析)评估其抗阿尔茨海默病的特征。3-(4-(4-氟苯甲酰)-哌啶-1-基)-1-(4-甲氧基苄基)-吡咯烷-2-酮和1-(3,4-二甲氧基苄基)-3-((1-(2-(三氟甲基)-苄基)-哌啶-4-基)-甲基)-咪唑烷-2-酮等化合物显示出优异的抗阿尔茨海默病特性,而其他化合物与多奈哌齐相比显示出令人满意的结果(Gupta et al., 2020)。
降血糖活性的分子设计和合成
设计、合成了一系列咪唑并吡啶噻唑烷-2,4-二酮,并评估了其体外和体内的降血糖活性。这些化合物作为罗格列酮的类似物,被研究了它们对胰岛素诱导的脂肪细胞分化的影响以及它们在遗传性糖尿病小鼠中的降血糖活性。该研究突出了这些化合物由于其显着的活性特征而具有进一步临床研究的潜力(Oguchi et al., 2000)。
抗菌活性研究
对咪唑烷衍生物的抗菌特性的研究展示了合成和评估各种化合物对细菌菌株的有效性。一项研究重点合成了3-取代-8-甲氧基-1, 2, 4-三嗪并[3,4-b]苯并噻唑-4(H)-酮,然后筛选了其抗菌活性,证明了咪唑烷衍生物在对抗细菌感染方面的多功能性(Vartale et al., 2008)。
属性
IUPAC Name |
3-(2-methoxyethyl)-1-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3/c1-28-10-9-24-17(26)13-25(18(24)27)16-5-7-23(8-6-16)12-14-3-2-4-15(11-14)19(20,21)22/h2-4,11,16H,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNQDCDMCJXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2521832.png)

![N-(4-Cyanooxan-4-YL)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2521834.png)
![2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-4-carboxamide](/img/structure/B2521835.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]amino}propanamide](/img/structure/B2521836.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2521841.png)
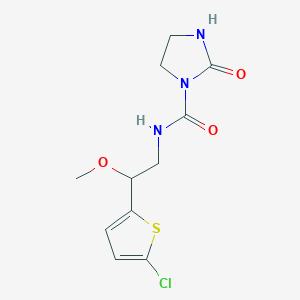
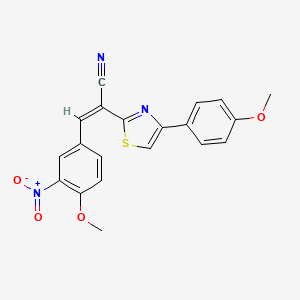

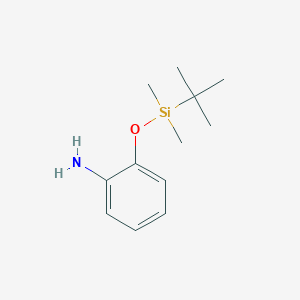
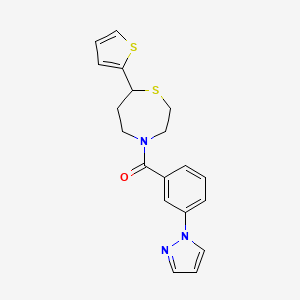
![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)
